Ethyl 4-(3-nitrophenyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

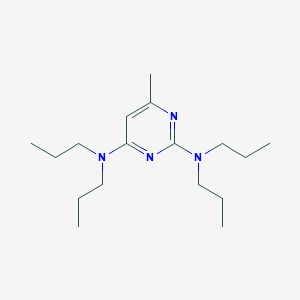

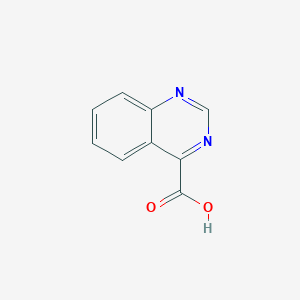

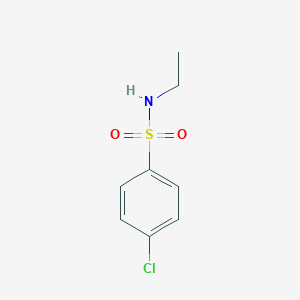

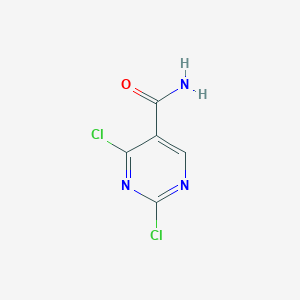

Ethyl 4-(3-nitrophenyl)benzoate is an organic compound with the CAS Number: 108620-55-9 and a molecular weight of 271.27 . Its IUPAC name is ethyl 3’-nitro [1,1’-biphenyl]-4-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 4-(3-nitrophenyl)benzoate has been achieved by esterification of 4-nitrobenzoic acid (4-NBA) with ethanol under argon at 80˚C . The reaction was catalyzed by ultradispersed natural zeolite catalysts and irradiated with ultrasound or microwaves .Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-nitrophenyl)benzoate is represented by the InChI Code: 1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3 . This indicates that the compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 4-(3-nitrophenyl)benzoate has a molecular weight of 271.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved documents.Applications De Recherche Scientifique

Optical Data Storage and Photochromism

Azo Polymers for Reversible Optical Storage : Ethyl 4-(3-nitrophenyl)benzoate (BEM) and similar compounds have been studied for their use in optical data storage. BEM, when copolymerized with azobenzene derivatives, can induce high photoinduced birefringence, which is useful for optical storage applications. This represents a novel example of cooperative motion in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Photochromism in Liquid Crystalline Dimers : Ethyl 4-(3-nitrophenyl)benzoate-based compounds exhibit photochromism due to their azobenzene groups. This property makes them suitable for applications in liquid crystalline materials, as they can change color upon exposure to light (Rahman, Asik, Kumar, Silong, & Rahman, 2009).

Polymer and Material Science

Amorphous Polymers Study : Research on copolymers involving BEM has provided insights into the cooperative orientation of various chemical groups in amorphous polymers. This is critical for understanding and developing new polymeric materials (Buffeteau, Natansohn, Rochon, & Pézolet, 1996).

Electrochemical and Electrochromic Properties : Ethyl 4-(3-nitrophenyl)benzoate derivatives have been studied for their electrochemical activity and electrochromic properties. These properties are essential for applications in smart materials and electronic devices (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Photolysis and Chemical Synthesis

Photolysis of Indole Derivatives : Compounds related to Ethyl 4-(3-nitrophenyl)benzoate have been used in the study of photolysis, showing potential for artificial breathing-type reactions and transition metal-free oxidation (Lin & Abe, 2021).

Synthesis Techniques : Studies have been conducted on the synthesis of related compounds, optimizing technology for high yield and industrial production (Qiao-yun, 2012).

Nonlinear Optical Properties

- In silico Screening for NLO Activities : Ethyl 4-(3-nitrophenyl)benzoate derivatives have been screened for their nonlinear optical (NLO) properties using density functional theory, revealing their potential as NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety and Hazards

While specific safety data for Ethyl 4-(3-nitrophenyl)benzoate is not available, general precautions for handling similar ester compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

ethyl 4-(3-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWAMAIMGEQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571397 |

Source

|

| Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-nitrophenyl)benzoate | |

CAS RN |

108620-55-9 |

Source

|

| Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)